molecular formula C7H2Cl2F4S B14040772 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14040772
M. Wt: 265.05 g/mol
InChI Key: WLUVEUUUNFRGSS-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The chlorine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile compound for various chemical reactions and applications .

Biological Activity

1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7_7H2_2Cl2_2F4_4S and a molecular weight of approximately 265.06 g/mol. This compound has garnered attention due to its unique structural features, which include multiple halogen substituents that can influence its biological activity. Understanding its interactions with biological systems is crucial for potential therapeutic applications.

  • CAS Number : 1804881-66-0
  • Molecular Weight : 265.06 g/mol
  • Molecular Formula : C7_7H2_2Cl2_2F4_4S

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of halogen atoms enhances its metabolic stability and bioavailability, making it a promising candidate in medicinal chemistry. The compound's electronic properties and steric factors due to halogen substituents facilitate binding to target proteins, which is essential for its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antioxidant activities. Its structural characteristics allow it to inhibit the growth of various pathogens, potentially making it useful in treating infections.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of inhibition.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 μg/mL
Escherichia coli1816 μg/mL
Pseudomonas aeruginosa1264 μg/mL

These results suggest that the compound's efficacy varies across different pathogens, highlighting the importance of further exploration into its spectrum of activity.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it exhibits a moderate capacity to scavenge free radicals, which could contribute to its therapeutic effects.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Inhibition of Pathogenic Bacteria : A study conducted by researchers found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential as an alternative treatment for resistant infections.
  • Antioxidant Properties in Cellular Models : Another investigation assessed the antioxidant effects in cellular models exposed to oxidative stress. The results indicated a protective effect against cell damage, suggesting possible applications in conditions related to oxidative stress.

Properties

Molecular Formula

C7H2Cl2F4S

Molecular Weight

265.05 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(5(9)6(3)10)14-7(11,12)13/h1-2H

InChI Key

WLUVEUUUNFRGSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)Cl)F)Cl

Origin of Product

United States

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